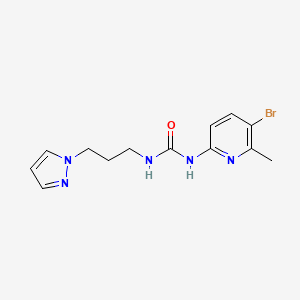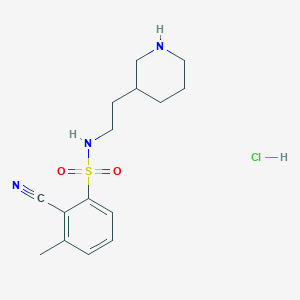![molecular formula C14H21ClN2O B7632577 N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide, commonly known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. This compound has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
Tropisetron exerts its pharmacological effects by acting as a selective serotonin 5-HT3 receptor antagonist. This receptor is found in the central and peripheral nervous system and is involved in the regulation of various physiological processes such as nausea, vomiting, and pain perception. By blocking the activity of this receptor, Tropisetron can reduce the severity and frequency of these symptoms.
Biochemical and Physiological Effects
Tropisetron has been shown to have several biochemical and physiological effects. It can reduce the release of dopamine in the brain, which can lead to a decrease in the severity of Parkinson's disease symptoms. It can also reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropisetron has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied and has a well-understood mechanism of action. However, there are some limitations to its use. It can be expensive, and the purity of the compound can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on Tropisetron. One area of interest is its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. It has also been suggested that Tropisetron may have potential as an analgesic or pain reliever. Additionally, further research is needed to understand the long-term effects of Tropisetron on the brain and other organs.
Conclusion
In conclusion, Tropisetron is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has a well-understood mechanism of action and has been shown to have several biochemical and physiological effects. While it has several advantages for use in lab experiments, there are also some limitations to its use. Further research is needed to fully understand its potential in the treatment of various neurological disorders and other conditions.
Métodos De Síntesis
The synthesis of Tropisetron involves the reaction between 4-chloro-2-methylbenzylamine and 2-methyl-2-oxazoline in the presence of hydrochloric acid. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain Tropisetron. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Tropisetron has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to have a positive effect on the dopamine system, which is implicated in these disorders.
Moreover, Tropisetron has been studied for its potential use in the treatment of chemotherapy-induced nausea and vomiting. It has been shown to be effective in reducing the severity and frequency of these symptoms in cancer patients undergoing chemotherapy.
Propiedades
IUPAC Name |
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-10(2)14(18)17-7-6-16-9-12-4-5-13(15)8-11(12)3/h4-5,8,10,16H,6-7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDCDXJTPCAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(dimethylamino)-2,3-dihydroinden-1-yl]methanone](/img/structure/B7632564.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)

![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)